Alachlor

Description

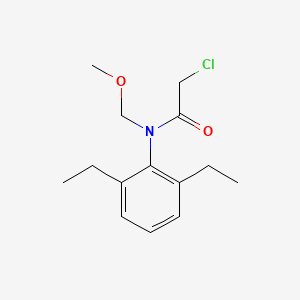

This compound is an aromatic amide that is N-(2,6-diethylphenyl)acetamide substituted by a methoxymethyl group at at the nitrogen atom while one of the hydrogens of the methyl group has been replaced by a chlorine atom. It has a role as a herbicide, an environmental contaminant and a xenobiotic. It is an organochlorine compound, a monocarboxylic acid amide and an aromatic amide. It is functionally related to a N-phenylacetamide.

This compound can cause cancer according to an independent committee of scientific and health experts.

Selective preemergent herbicide used on food crops. This compound belongs to the family of Anilides. These are organic compounds derived fromA oxoacidsA RkE(=O)l(OH)mA (lA a 0) by replacing anA OHA group by theA NHPh group or derivative formed by ring substitution.

Properties

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGPAVHZFQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022265 | |

| Record name | Alachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alachlor is a crystalline solid. Melting point 104-106 °F (40-41 °C). Used as a herbicide., Granules or emulsifiable concentrate; [EXTOXNET], Solid, ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS., Crystalline cream-colored solid. | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg, at 101.3kPa: >400 °C, 212 °F at 0.02 mmHg | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

137 °C c.c., 278.6 °F (closed cup) | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane, In water, 240 mg/L at 25 °C, 0.24 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.133 at 25 °C/15.6 °C, 1.1 g/cm³, 1.133 | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 9.3, 9.3 | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000022 [mmHg], 2.20X10-5 mm Hg at 25 °C, Vapor pressure, Pa at °C: (negligible), 2.2x10-5 mmHg | |

| Record name | Alachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless to white crystalline solid, Cream to wine-red colored solid, Colorless to yellow crystals | |

CAS No. |

15972-60-8 | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15972-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S2S61PXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

40-41 °C, Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/, 39.5 - 41.5 °C, 40 °C, 104-106 °F | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Alachlor: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alachlor, a pre-emergence herbicide belonging to the chloroacetanilide class, has been extensively utilized in agriculture for the control of annual grasses and broadleaf weeds. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and biological mechanisms of action. Detailed experimental protocols for its synthesis and analytical determination are presented, alongside visualizations of its metabolic pathways and mode of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of herbicides and related compounds.

Chemical Structure and Properties

This compound, with the IUPAC name 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is characterized by a central acetamide structure with notable substitutions.[1] It is an odorless, crystalline solid that appears white or cream-colored.[1][2]

Physicochemical Properties of this compound

The following tables summarize the key physical and chemical properties of this compound, providing a comparative overview of its characteristics.

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | [1] |

| CAS Number | 15972-60-8 | [1] |

| Chemical Formula | C₁₄H₂₀ClNO₂ | [1] |

| Molecular Weight | 269.77 g/mol | [1] |

| Physical Property | Value | Reference |

| Melting Point | 40-41 °C (104-106 °F) | [1] |

| Boiling Point | 100 °C at 0.02 mmHg | |

| Appearance | White to cream-colored crystalline solid | [1] |

| Odor | Odorless | [2] |

| Solubility in Water | 242 mg/L at 25 °C | |

| Vapor Pressure | 2.2 x 10⁻⁵ mmHg at 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.09 |

Mechanism of Action

This compound's herbicidal activity is primarily attributed to its role as a seedling growth inhibitor. It is absorbed by the emerging shoots and roots of susceptible plants.[3] The primary mechanisms of action are the inhibition of protein synthesis and the disruption of very-long-chain fatty acid (VLCFA) synthesis.[2][3][4]

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound targets and inhibits VLCFA elongases, which are crucial enzymes in the biosynthesis of fatty acids with more than 18 carbon atoms.[4][5][6] These VLCFAs are essential components of various cellular structures, including cuticular waxes and suberin, which protect the plant from environmental stress. By inhibiting these elongases, this compound disrupts the formation of these protective layers, leading to uncontrolled water loss and ultimately, cell death.[5]

Inhibition of Gibberellin Biosynthesis

This compound also interferes with the gibberellin (GA) biosynthetic pathway.[2][3] Specifically, it inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes.[2] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By disrupting GA synthesis, this compound stunts plant growth and development.[7][8]

Metabolism of this compound

This compound undergoes metabolic degradation in both plants and soil microorganisms. The primary metabolic pathway involves the dechlorination and subsequent conjugation of the molecule.

References

- 1. This compound | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cals.cornell.edu [cals.cornell.edu]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Effect of this compound on Avena seedlings: Inhibition of growth and interaction with gibberellic acid and indoleacetic acid☆ | Semantic Scholar [semanticscholar.org]

- 8. This compound and Gibberellic Acid Interaction on Corn Tissues | Weed Science | Cambridge Core [resolve.cambridge.org]

Alachlor's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alachlor, a chloroacetanilide herbicide, primarily functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of lipid metabolism leads to a cascade of physiological failures, including the improper formation of cellular membranes and protective cuticles, ultimately resulting in seedling growth arrest and death. While VLCFA synthesis inhibition is the primary mode of action, secondary effects on protein synthesis and gibberellin biosynthesis have also been reported. This guide provides an in-depth analysis of this compound's molecular interactions within plant cells, details the experimental protocols used to elucidate these mechanisms, and presents available data on its effects.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound's principal herbicidal activity stems from its potent inhibition of VLCFA elongases, key enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[1][2] These VLCFAs are crucial for the formation of various cellular components, including the cuticle, suberin, and sphingolipids, which are essential for membrane integrity and plant development.[3]

The inhibition of VLCFA elongases disrupts the condensation step of fatty acid elongation.[1] This process occurs in the endoplasmic reticulum and involves a multi-enzyme complex. This compound specifically targets the 3-ketoacyl-CoA synthase (KCS) subunit of this complex.[1]

Quantitative Data on VLCFA Elongase Inhibition

The following table summarizes the qualitative inhibition of Arabidopsis thaliana VLCFA elongases by this compound at a concentration of 100 µM, as determined by Trenkamp et al. (2004).[1]

| Enzyme (Gene Locus) | Common Name | Inhibition by this compound (100 µM) |

| At4g34520 | FAE1 | - |

| At1g71160 | KCS1 | + |

| At1g25450 | KCS2 | + |

| At1g04220 | - | + |

| At5g43760 | - | + |

| At1g25450 | CER60 | + |

"+" indicates inhibition; "-" indicates no inhibition.

Experimental Protocol: Heterologous Expression and Inhibition of VLCFA Elongases in Yeast

The following protocol is based on the methodology described by Trenkamp et al. (2004) for the functional expression of plant VLCFA elongases in Saccharomyces cerevisiae and subsequent herbicide inhibition assays.[1]

1.2.1. Cloning of VLCFA Elongase Genes:

-

Isolate total RNA from the plant tissue of interest (e.g., Arabidopsis thaliana leaves).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the coding sequences of the target VLCFA elongase genes by PCR using gene-specific primers.

-

Clone the PCR products into a yeast expression vector (e.g., pYES2) that allows for inducible expression (e.g., under the control of a galactose-inducible promoter).

1.2.2. Yeast Transformation and Culture:

-

Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression constructs.

-

Select for transformed cells on appropriate minimal medium.

-

Grow the transformed yeast cells in a liquid medium containing a non-inducing carbon source (e.g., glucose).

-

Induce the expression of the plant elongase by transferring the cells to a medium containing the inducing carbon source (e.g., galactose).

1.2.3. Inhibition Assay:

-

To the induced yeast cultures, add this compound to the desired final concentration (e.g., 100 µM).

-

Incubate the cultures for a period sufficient for VLCFA synthesis (e.g., 18-20 hours).

-

Harvest the yeast cells and lyophilize them.

1.2.4. Fatty Acid Analysis:

-

Extract total fatty acids from the lyophilized yeast cells.

-

Prepare fatty acid methyl esters (FAMEs) by transmethylation.

-

Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the VLCFAs produced.

-

Compare the VLCFA profiles of this compound-treated and untreated cells to determine the inhibitory effect.

Signaling Pathway and Physiological Consequences

The inhibition of VLCFA synthesis by this compound leads to a cascade of detrimental effects on plant growth and development.

References

- 1. ils.unc.edu [ils.unc.edu]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Alachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alachlor, a widely used chloroacetanilide herbicide. The document details the core chemical reactions, experimental protocols, and quantitative data pertinent to its preparation, intended for an audience with a professional background in chemistry and pharmaceutical development.

Introduction

This compound, chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is a selective, systemic herbicide effective against annual grasses and broadleaf weeds.[1] Its synthesis is a multi-step process that has been refined for industrial-scale production. This guide will focus on the prevalent manufacturing method, which involves a two-step reaction sequence.

Core Synthesis Pathway

The primary route for this compound synthesis involves two key stages:

-

Formation of the N-(methoxymethyl)aniline Intermediate: The process begins with the reaction of 2,6-diethylaniline with formaldehyde and methanol. This step forms the crucial intermediate, N-(methoxymethyl)-2,6-diethylaniline.

-

Acylation to this compound: The intermediate is then acylated using chloroacetyl chloride to yield the final product, this compound.[2]

This synthetic approach is efficient and allows for large-scale production. The overall reaction can be summarized as follows:

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound, based on established chemical principles for chloroacetanilide production.

Step 1: Synthesis of N-(methoxymethyl)-2,6-diethylaniline

This initial step involves the formation of the key intermediate through the reaction of 2,6-diethylaniline with formaldehyde and methanol.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2,6-Diethylaniline | 149.24 |

| Formaldehyde (37% aq. solution) | 30.03 |

| Methanol | 32.04 |

| Toluene | 92.14 |

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, a mixture of 2,6-diethylaniline and an aqueous solution of formaldehyde is prepared.

-

Methanol is added to this mixture.

-

The reaction is typically carried out in a suitable solvent such as toluene.

-

The mixture is heated to a moderate temperature, generally between 60-80°C, to facilitate the reaction.

-

The reaction is monitored for completion, which is usually achieved within a few hours.

-

Upon completion, the reaction mixture is cooled, and the organic layer containing the N-(methoxymethyl)-2,6-diethylaniline intermediate is separated. The solvent may be removed under reduced pressure.

Step 2: Synthesis of this compound

The second step is the acylation of the N-(methoxymethyl)-2,6-diethylaniline intermediate with chloroacetyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| N-(methoxymethyl)-2,6-diethylaniline | 193.29 |

| Chloroacetyl Chloride | 112.94 |

| Triethylamine (or other base) | 101.19 |

| Dichloromethane (or other solvent) | 84.93 |

Procedure:

-

The N-(methoxymethyl)-2,6-diethylaniline intermediate is dissolved in an appropriate aprotic solvent, such as dichloromethane, in a reaction vessel.

-

A base, typically triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid produced during the reaction.

-

The solution is cooled to a low temperature, often between 0-10°C.

-

Chloroacetyl chloride is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

The reaction mixture is then washed with water and a dilute base solution to remove any remaining acid and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed by rotary evaporation to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound. Please note that actual values may vary depending on the specific laboratory or industrial setup.

| Parameter | Step 1: Intermediate Formation | Step 2: Acylation |

| Molar Ratio of Reactants | 2,6-Diethylaniline : Formaldehyde : Methanol (approx. 1 : 1.1 : 1.2) | Intermediate : Chloroacetyl Chloride : Base (approx. 1 : 1.05 : 1.1) |

| Reaction Temperature | 60 - 80 °C | 0 - 25 °C |

| Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Typical Solvent | Toluene | Dichloromethane |

| Typical Yield | > 90% | > 85% |

Logical Workflow of this compound Synthesis

The logical progression of the this compound synthesis can be visualized as a clear, step-by-step workflow.

Conclusion

The synthesis of this compound is a well-established chemical process that is crucial for its production as an effective herbicide. The two-step method described in this guide, involving the formation of an N-(methoxymethyl)aniline intermediate followed by acylation, is the most common and efficient route. By carefully controlling reaction conditions and purification processes, high yields of pure this compound can be obtained. This technical guide provides the foundational knowledge for researchers and professionals involved in the synthesis and development of agrochemicals.

References

History and development of Alachlor as a herbicide

An In-depth Technical Guide to the History and Development of Alachlor as a Herbicide

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class.[1] First registered in 1969, it was widely used for the control of annual grasses and broadleaf weeds in major crops such as corn, soybeans, and peanuts.[2][3] At its peak in the late 1980s, it was one of the most extensively used agricultural pesticides in the United States.[4] This guide provides a comprehensive overview of the history, chemical properties, mode of action, metabolic fate, and toxicological profile of this compound, intended for an audience of researchers and scientific professionals.

History and Regulatory Milestones

Developed by Monsanto Company, this compound was introduced in 1967 and received its first registration in the United States in 1969.[3][5] Its efficacy and broad applicability led to its widespread adoption. However, concerns over its potential carcinogenicity and environmental contamination, particularly of groundwater, emerged in the 1980s.[2][4]

In 1986, the U.S. Environmental Protection Agency (EPA) classified this compound as a probable human carcinogen (Group B2) based on evidence of tumors in laboratory animals.[2][4] This led to a Special Review and subsequent regulatory actions, including its designation as a Restricted Use Pesticide (RUP).[2][6] Canada banned all uses of this compound as of December 31, 1985, due to its carcinogenic potential and the availability of safer alternatives.[7] The European Union followed suit, banning the use of this compound as a herbicide in 2006.[1]

Chemical Properties and Synthesis

This compound is an odorless, white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-2',6'-diethyl-N-methoxymethylacetanilide | [7] |

| CAS Number | 15972-60-8 | [7] |

| Molecular Formula | C₁₄H₂₀ClNO₂ | [7] |

| Molecular Weight | 269.77 g/mol | [8] |

| Melting Point | 39.5–41.5 °C | [1] |

| Water Solubility | 242 mg/L at 25°C | [5] |

| Vapor Pressure | 1.6 x 10⁻⁵ mmHg at 25°C | [5] |

The synthesis of this compound typically involves a multi-step process.[9] A common method is the reaction of 2,6-diethylaniline with formaldehyde, followed by acylation with chloroacetyl chloride.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound Use and Cancer Incidence in the Agricultural Health Study: An Updated Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pssj2.jp [pssj2.jp]

- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 7. pic.int [pic.int]

- 8. This compound | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (Ref: CP 50144 ) [sitem.herts.ac.uk]

- 10. youtube.com [youtube.com]

Alachlor IUPAC name and CAS number

This technical guide provides the International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number for the herbicide Alachlor.

Chemical Identifiers

The following table summarizes the primary chemical identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide[1][2][3] |

| CAS Number | 15972-60-8[1][4][5][6] |

This compound is a widely studied herbicide belonging to the chloroacetanilide family.[1] Its use is restricted in many regions, including the European Union, due to environmental and health concerns.[1] The CAS Registry Number®, 15972-60-8, is a unique numerical identifier assigned to this specific chemical substance by the Chemical Abstracts Service.[6] The IUPAC name, 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, provides a standardized and systematic chemical nomenclature.[1][2][3]

Identifier Relationship

The relationship between the common name, the systematic IUPAC name, and the unique CAS registry number is illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 15972-60-8 | LGC Standards [lgcstandards.com]

- 6. commonchemistry.cas.org [commonchemistry.cas.org]

A Comprehensive Technical Guide to the Solubility of Alachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Alachlor, a widely used chloroacetanilide herbicide. Understanding the solubility of this compound in both aqueous and organic media is critical for environmental fate assessment, formulation development, and toxicological studies. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key related pathways.

Quantitative Solubility Data

The solubility of this compound varies significantly between water and different organic solvents. The following tables summarize the available quantitative data to provide a clear comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | pH | Source |

| 20 | 240 | 7 | [1] |

| 23 | 140 | Not Specified | [2] |

| 25 | 242 | Not Specified | [3] |

| 25 | 240 | Not Specified | [4] |

| 20 | 170 | 7 | [5] |

| 20 | 188 | 5 | [5] |

| 20 | 179 | 9 | [5] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Acetone | 20 | >827 | [5] |

| Dimethylformamide (DMF) | Not Specified | 30,000 (30 mg/ml) | [3] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 30,000 (30 mg/ml) | [3] |

| 1,2-Dichloroethane | 20 | >749 | [5] |

| Ethyl acetate | 20 | >761 | [5] |

| Heptane | 20 | 130 | [5] |

| Methanol | 20 | >803 | [5] |

| Xylene | 20 | >723 | [5] |

| Diethyl Ether | Not Specified | Soluble | [6] |

| Benzene | Not Specified | Soluble | [3][4] |

| Chloroform | Not Specified | Soluble | [6] |

| Ethanol | Not Specified | Soluble | [3][6] |

| Hexane | Not Specified | Slightly Soluble | [4] |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the solubility of chemical substances is the Shake-Flask Method, as described in the OECD Guideline for the Testing of Chemicals, No. 105.[7][8][9] This method is considered the gold standard for its reliability.[10]

Shake-Flask Method (OECD 105)

Principle: This method is based on achieving a saturated solution of the substance in a solvent through prolonged agitation. The concentration of the dissolved substance in the saturated solution is then determined analytically, representing its solubility at the experimental temperature.

Apparatus and Reagents:

-

Glass flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

High-purity this compound

-

Solvent of interest (e.g., distilled water, organic solvent)

Procedure:

-

Preliminary Test: An initial estimation of solubility is performed to determine the appropriate amount of substance and the time required to reach equilibrium. This involves adding an excess of this compound to the solvent and shaking for a set period (e.g., 24 hours), followed by a rough concentration measurement.

-

Definitive Test: a. An amount of this compound sufficient to ensure a saturated solution (typically 5-10 times the estimated solubility) is added to each of at least three flasks.[11] b. A known volume of the solvent is added to each flask. c. The flasks are sealed and placed in a constant temperature shaker (e.g., 20 ± 0.5 °C). d. The flasks are agitated until equilibrium is reached. This may take 24 to 72 hours, and is confirmed by taking samples at different time points (e.g., 24, 48, 72 hours) and observing no significant change in concentration.[12]

-

Phase Separation: a. Once equilibrium is established, the flasks are removed from the shaker and allowed to stand to let undissolved material settle. b. The saturated solution is then separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: a. The concentration of this compound in the clear, saturated solution is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used for this purpose. b. The final solubility is reported as the average of the determinations from the replicate flasks.

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

References

- 1. This compound (Ref: CP 50144 ) [sitem.herts.ac.uk]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound CAS#: 15972-60-8 [m.chemicalbook.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pic.int [pic.int]

- 6. This compound | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to the Environmental Degradation Pathways of Alachlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alachlor, a widely used pre-emergent herbicide from the chloroacetanilide class, has been instrumental in controlling annual grasses and broadleaf weeds in various agricultural settings. However, its widespread application has raised environmental concerns due to its potential for off-target mobility and the toxicological profile of its degradation products.[1] This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound, detailing the biotic and abiotic mechanisms of its transformation. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the degradation pathways and experimental workflows to support researchers and scientists in the fields of environmental science, toxicology, and drug development.

Core Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes, including microbial metabolism, hydrolysis, and photolysis.[1] Microbial degradation is considered the primary dissipation route in soil and water systems.[1]

Biotic Degradation

The microbial breakdown of this compound is a significant pathway for its removal from the environment. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize this herbicide.[2][3] The primary biotic degradation pathways involve N-dealkylation, dechlorination, and subsequent transformations of the aromatic ring.

A key initial step in the microbial degradation of this compound is the removal of the methoxymethyl group (N-dealkylation) to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).[3] This is followed by further degradation to 2,6-diethylaniline (DEA).[3] Some bacterial strains, such as Acinetobacter sp., can utilize this compound as a sole carbon source.[4]

Another important biotic transformation is the conjugation of this compound with glutathione (GSH), a reaction often mediated by glutathione S-transferases (GSTs).[2] This conjugation leads to the formation of a glutathione conjugate, which can be further metabolized to cysteine and N-acetylcysteine conjugates.[2] Subsequent oxidation of these conjugates can lead to the formation of this compound ethane sulfonic acid (ESA), a major and more mobile metabolite frequently detected in groundwater.[4][5]

Abiotic Degradation

This compound can also be degraded through non-biological processes, primarily hydrolysis and photolysis, although these are generally considered to be slower processes compared to microbial degradation under typical environmental conditions.[6]

Hydrolysis: this compound is relatively stable to hydrolysis at neutral pH. However, the rate of hydrolysis increases under alkaline conditions (pH > 7).[6] The hydrolysis of this compound can lead to the formation of 2-hydroxy-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

Photolysis: Photodegradation of this compound can occur in the presence of sunlight, particularly in clear, shallow waters.[7] This process involves the cleavage of the C-Cl bond and other transformations on the molecule. The presence of photosensitizers in the water can enhance the rate of photolysis.[7]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed as its half-life (t½), which can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity.

| Matrix | Condition | Half-life (t½) | Reference |

| Soil | Natural Soil | 4.2 ± 0.1 days | [4] |

| Soil | Sludge-amended Soil | 5.8 ± 0.8 days | [4] |

| Water | Hydrolysis (pH > 7) | 17 days | [6] |

| Water | Photolysis | Varies (slower than biodegradation) | [7] |

| Liquid Culture | Acinetobacter sp. GC-A6 | < 48 hours for 100 mg/L | [4] |

| Liquid Culture | Bacterial Consortium | 10 days for 94% degradation | [8] |

Experimental Protocols

Accurate assessment of this compound degradation requires robust analytical methodologies. Below are detailed protocols for key experiments.

Microbial Degradation in Liquid Culture

This protocol is for assessing the degradation of this compound by a specific bacterial strain in a liquid medium.

Materials:

-

Mineral Salt Medium (see composition below)[4]

-

This compound stock solution (in a suitable solvent like methanol)

-

Bacterial inoculum (e.g., overnight culture of the test organism)

-

Sterile flasks

-

Shaking incubator

-

HPLC-MS or GC-MS for analysis

Mineral Salt Medium Composition (per liter): [4]

-

Na₂HPO₄: 1.42 g

-

KH₂PO₄: 1.36 g

-

(NH₄)₂SO₄: 0.30 g

-

MgSO₄·7H₂O: 0.05 g

-

Trace element solution: 1 ml (containing CaCl₂·H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O, MnSO₄·7H₂O, Co(NO₃)₂·6H₂O, CuSO₄·5H₂O, (NH₄)₆Mo₇O₂₄·4H₂O)

Procedure:

-

Prepare the mineral salt medium and sterilize by autoclaving.

-

Add this compound stock solution to the sterile medium to achieve the desired final concentration (e.g., 50 mg/L).

-

Inoculate the medium with the bacterial culture (e.g., 1% v/v).

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).

-

Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

-

Prepare samples for analysis by centrifuging to remove bacterial cells, followed by filtration of the supernatant.

-

Analyze the concentration of this compound and its metabolites using HPLC-MS or GC-MS.

Analysis of this compound and Metabolites by HPLC-MS

This protocol provides a general method for the quantification of this compound and its primary metabolites in water samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Key m/z transitions (for MRM):

-

This compound: e.g., 270.1 -> 238.1

-

CDEPA: e.g., 226.1 -> 162.1

-

DEA: e.g., 164.2 -> 146.2

-

This compound ESA: e.g., 284.1 -> 162.1

-

Sample Preparation (Water):

-

Filter the water sample through a 0.45 µm filter.

-

If necessary, perform solid-phase extraction (SPE) for pre-concentration and cleanup.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with water.

-

Elute this compound and its metabolites with acetonitrile or methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

Inject the prepared sample into the HPLC-MS system.

Analysis of this compound and Metabolites by GC-MS

This protocol is suitable for the analysis of this compound and some of its less polar metabolites.

Instrumentation:

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS) with an electron ionization (EI) source

Chromatographic Conditions:

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp to 180°C at 20°C/min

-

Ramp to 280°C at 10°C/min, hold for 5 minutes

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

-

Key ions for SIM:

-

This compound: e.g., m/z 238, 162, 188

-

DEA: e.g., m/z 163, 148, 134

-

Sample Preparation (Soil):

-

Air-dry the soil sample and sieve to remove large particles.

-

Extract a known weight of soil (e.g., 10 g) with a suitable solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

Use a technique like sonication or accelerated solvent extraction (ASE) to improve extraction efficiency.

-

Centrifuge the extract and collect the supernatant.

-

Concentrate the extract under a stream of nitrogen.

-

Perform a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge if necessary.

-

Reconstitute the final extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

Conclusion

The environmental fate of this compound is a complex interplay of biotic and abiotic processes. Microbial degradation stands out as the most significant pathway for its dissipation in soil and water, leading to a variety of metabolites, with this compound ESA being a key indicator of its environmental presence. Understanding these degradation pathways and having robust analytical methods for their study are crucial for assessing the environmental risks associated with this compound use and for developing effective remediation strategies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working to further elucidate the environmental behavior of this important herbicide.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. rkmvccrahara.org [rkmvccrahara.org]

- 8. researchgate.net [researchgate.net]

The Journey of Alachlor in Soil: A Technical Guide to its Environmental Fate and Mobility

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Alachlor, a widely used pre-emergence herbicide for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum, has been a subject of extensive environmental scrutiny due to its potential for off-site transport and contamination of water resources.[1][2] Understanding the complex interplay of physical, chemical, and biological processes that govern its fate and mobility in the soil matrix is paramount for accurate risk assessment and the development of effective environmental management strategies. This technical guide provides an in-depth analysis of the key processes controlling this compound's environmental behavior, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Processes Governing this compound's Fate in Soil

The environmental persistence and transport of this compound in soil are primarily dictated by four interconnected processes: adsorption, degradation, volatilization, and leaching. The extent of each process is influenced by a combination of the herbicide's intrinsic properties and the specific characteristics of the soil environment.

Adsorption: The binding of this compound to soil particles is a critical factor that reduces its concentration in the soil solution, thereby limiting its bioavailability for plant uptake, microbial degradation, and transport via leaching.[3] This process is primarily governed by the soil's organic matter content and, to a lesser extent, its clay content.[4][5]

Degradation: this compound is susceptible to transformation in the soil through both microbial and abiotic pathways. Microbial degradation is the principal mechanism of dissipation, with numerous soil microorganisms capable of metabolizing the compound.[6][7][8] Abiotic degradation processes, such as photolysis on the soil surface, can also contribute to its breakdown.[1][9]

Volatilization: The transfer of this compound from the soil surface to the atmosphere can be a significant dissipation pathway, particularly under conditions of high temperature and soil moisture.[9][10] The volatility of this compound can be influenced by its formulation and application method.[11][12]

Leaching: Due to its moderate water solubility, this compound has the potential to be transported downward through the soil profile with infiltrating water.[1][2] Leaching is a major concern for groundwater contamination, especially in coarse-textured soils with low organic matter content.[2]

Quantitative Data on this compound's Soil Behavior

The following tables summarize key quantitative parameters that describe the environmental fate and mobility of this compound in soil, compiled from various scientific studies. These values can vary significantly depending on the specific soil type and environmental conditions.

Table 1: Soil Adsorption Coefficients for this compound

| Soil Type | Organic Matter (%) | Clay Content (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Silt Loam | - | - | - | 1.76 | - | [13] |

| Silt Loam | - | - | - | 1.73 | - | [13] |

| Loam | - | - | - | 1.15 | - | [13] |

| Clay Loam | 1.4 | - | 5.62 | 0.031 (31 µg/mL) | - | [5][14] |

| Sandy Loam | - | - | - | 0.012 (12 µg/mL) | - | [5][14] |

| Various | - | - | - | ~2.1 (average) | - | [13] |

Kd (Soil-Water Partition Coefficient): Represents the ratio of the concentration of this compound adsorbed to soil to the concentration in the soil solution at equilibrium. Koc (Organic Carbon-Normalized Adsorption Coefficient): Kd normalized to the fraction of organic carbon in the soil, providing a measure of the chemical's tendency to bind to organic matter.

Table 2: Degradation Half-Life (DT50) of this compound in Soil

| Soil Type | Condition | DT50 (days) | Reference |

| Natural Soil | Field simulation (sunlight) | 4.2 ± 0.1 | [15] |

| Sludge-Amended Soil | Field simulation (sunlight) | 5.8 ± 0.8 | [15] |

| Various | Laboratory and field | 6 - 70 (6-10 weeks) | [6] |

| Various | - | 7 - 38 | [16] |

| Various | - | ~15 | [17] |

| Various | - | 23 - 66 | [13] |

| Various | - | About 8 | [18] |

DT50 (Degradation Half-Life): The time required for 50% of the initial concentration of this compound to dissipate from the soil.

Detailed Experimental Protocols

This section outlines standardized methodologies for key experiments to assess the environmental fate and mobility of this compound in soil.

Adsorption-Desorption Study: Batch Equilibrium Method

This protocol determines the extent to which this compound binds to soil particles.

Materials:

-

Test soil, air-dried and sieved (<2 mm)

-

Analytical grade this compound

-

0.01 M Calcium Chloride (CaCl2) solution

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Soil Preparation: Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.

-

Equilibration: Add a specific volume of each this compound solution (e.g., 10 mL) to the soil in the centrifuge tubes. Include control samples with soil and CaCl2 solution only.

-

Shaking: Securely cap the tubes and shake them on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 3000 rpm) for a specified duration (e.g., 15 minutes) to separate the soil from the solution.

-

Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of this compound using HPLC or GC-MS.

-

Calculation of Adsorption: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The Kd is then calculated as the ratio of the concentration of this compound adsorbed to the soil (mg/kg) to the equilibrium concentration in the solution (mg/L).

-

Desorption (Optional): After the adsorption step, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl2 solution. Resuspend the soil, shake for the same equilibration period, centrifuge, and analyze the this compound concentration in the supernatant to determine the amount desorbed.

Aerobic Soil Degradation Study

This protocol measures the rate of this compound degradation in soil under controlled aerobic conditions.

Materials:

-

Fresh test soil, sieved (<2 mm)

-

Analytical grade this compound

-

Incubation vessels (e.g., biometer flasks)

-

Constant temperature incubator

-

Extraction solvents (e.g., acetone, methanol)

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Soil Treatment: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. Ensure homogenous mixing.

-

Moisture Adjustment: Adjust the moisture content of the treated soil to a specific level (e.g., 50-60% of water holding capacity).

-

Incubation: Place the treated soil into incubation vessels. To distinguish between biotic and abiotic degradation, parallel experiments can be run with sterilized soil (e.g., autoclaved or gamma-irradiated).

-

Aerobic Conditions: Ensure a continuous supply of air to the incubation vessels, or periodically open them to maintain aerobic conditions.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate soil samples from the incubator.

-

Extraction: Extract this compound from the soil samples using an appropriate solvent system.

-

Analysis: Analyze the concentration of this compound in the extracts using HPLC or GC-MS.

-

Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the degradation rate constant (k) and the half-life (DT50 = 0.693/k).

Visualizing this compound's Journey in Soil

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's environmental fate.

Caption: Environmental fate pathways of this compound in the soil environment.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. researchgate.net [researchgate.net]

- 4. Adsorption, Mobility, and Efficacy of this compound and Metolachlor as Influenced by Soil Properties | Weed Science | Cambridge Core [cambridge.org]

- 5. tandfonline.com [tandfonline.com]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Biodegradation of this compound in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. The Loss of this compound from Soil | Weed Science | Cambridge Core [cambridge.org]

- 11. Volatilization of this compound from polymeric formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of this compound in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.who.int [cdn.who.int]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. EXTOXNET PIP - this compound [extoxnet.orst.edu]

An In-depth Technical Guide to the Identification of Alachlor Metabolites and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites and byproducts of Alachlor, a widely used chloroacetanilide herbicide. Understanding the transformation of this compound in various environmental and biological systems is crucial for assessing its environmental fate, toxicological profile, and potential impact on human health. This document summarizes key degradation pathways, presents quantitative data on metabolite formation, and details the analytical methodologies employed for their identification and quantification.

Overview of this compound Metabolism

This compound undergoes extensive transformation in the environment and in biological systems, primarily through microbial degradation, plant metabolism, and animal metabolism. The degradation pathways involve a variety of chemical reactions, including N-dealkylation, dechlorination, amide hydrolysis, and conjugation. These processes lead to the formation of a diverse range of metabolites, some of which are more mobile and persistent than the parent compound.

Major Metabolites and Byproducts of this compound

Numerous metabolites and byproducts of this compound have been identified across different matrices such as soil, water, and biological tissues. The primary metabolites are formed through two major pathways: the glutathione conjugation pathway and the hydrolysis of the amine group.[1] Key identified compounds are listed below.

Table 1: Major Metabolites and Byproducts of this compound

| Metabolite/Byproduct Name | Chemical Formula | Common Matrix of Detection | Reference |

| 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) | C₁₀H₁₂ClNO | Soil, Water, Rat Plasma & Urine | [2][3][4] |

| 2,6-diethylaniline (DEA) | C₁₀H₁₅N | Soil, Water, Rat Plasma & Urine | [2][3][4] |

| This compound ethane sulfonic acid (ESA) | C₁₄H₂₁NO₅S | Soil, Groundwater | [5][6][7] |

| This compound oxanilic acid (OA) | C₁₄H₁₉NO₄ | Soil, Groundwater | [5][7] |

| N-(2,6-Diethylphenyl)-ESA | C₁₂H₁₉NO₃S | Soil, Groundwater | [5] |

| 2,6-Diethyl-N-(methoxymethyl)aniline | C₁₂H₁₉NO | Soil | [5] |

| 1-Chloroacetyl-2,3-dihydro-7-ethylindole | C₁₂H₁₂ClNO | Soil | [5][8] |